N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-thiophen-2-yloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-23-12-4-5-13(14(11-12)19(21)22)18-16(20)17(6-8-24-9-7-17)15-3-2-10-25-15/h2-5,10-11H,6-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXBGUOCAADDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Addition of the methoxy group.
Formation of the Oxane Ring: Cyclization to form the oxane ring.
Thiophene Attachment: Introduction of the thiophene group.
Amidation: Formation of the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide may have applications in various scientific fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their properties:
Key Structural and Functional Differences
In contrast, BI93894 () lacks the nitro group, which may reduce cytotoxicity . Compound 26 () replaces the oxane-carboxamide core with a sulfonamide-linked enone system, showing potent antiproliferative activity (IC₅₀ ~10 μM) against MCF7 cells .
Thiophene Role :
Thiophene derivatives are recurrent in anticancer agents (). The thiophen-2-yl group in the target compound and its analogues may contribute to π-π stacking or hydrophobic interactions with enzyme active sites.
Nitro Group Implications: Nitro groups in nitrothiophene carboxamides () correlate with narrow-spectrum antibacterial activity. The target compound’s nitro group on the phenyl ring (vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
